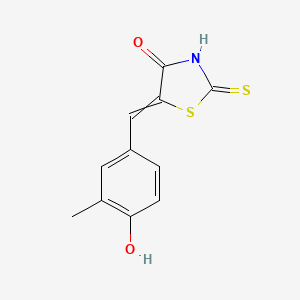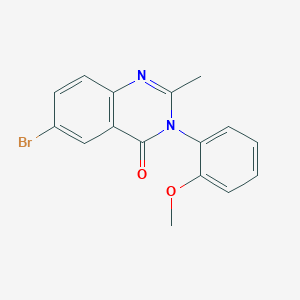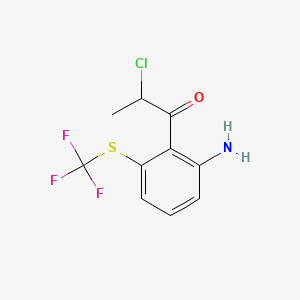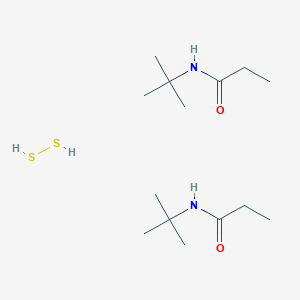
CID 122360775
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(N-tert-butyl-3-propanamide) disulfane is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of two N-tert-butyl-3-propanamide groups linked by a disulfane bond, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N-tert-butyl-3-propanamide) disulfane typically involves the reaction of N-tert-butyl-3-propanamide with sulfur-containing reagents under controlled conditions. One common method involves the use of disulfide bonds to link the N-tert-butyl-3-propanamide groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Bis-(N-tert-butyl-3-propanamide) disulfane may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Bis-(N-tert-butyl-3-propanamide) disulfane undergoes several types of chemical reactions, including:
Oxidation: The disulfane bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols.
Substitution: The N-tert-butyl-3-propanamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as dithiothreitol or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis-(N-tert-butyl-3-propanamide) disulfane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Bis-(N-tert-butyl-3-propanamide) disulfane exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The disulfane bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate the activity of target molecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis-(N-tert-butyl-3-propanamide) disulfane include:
- Bis-(N-tert-butyl-2-propanamide) disulfane
- Bis-(N-tert-butyl-4-propanamide) disulfane
- Bis-(N-tert-butyl-3-butanamide) disulfane
Uniqueness
What sets Bis-(N-tert-butyl-3-propanamide) disulfane apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and biological activity. The position of the tert-butyl and propanamide groups, as well as the length of the carbon chain, can significantly influence the compound’s reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C14H32N2O2S2 |
|---|---|
Molecular Weight |
324.6 g/mol |
InChI |
InChI=1S/2C7H15NO.H2S2/c2*1-5-6(9)8-7(2,3)4;1-2/h2*5H2,1-4H3,(H,8,9);1-2H |
InChI Key |
NZRCIIGIRPOIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C)(C)C.CCC(=O)NC(C)(C)C.SS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


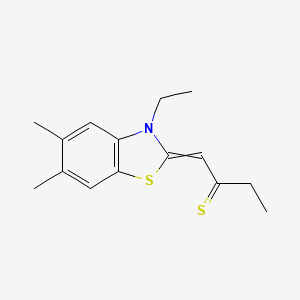
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
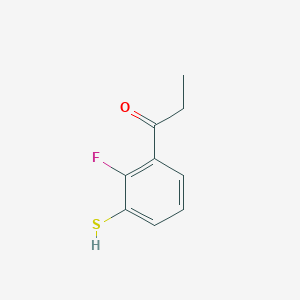
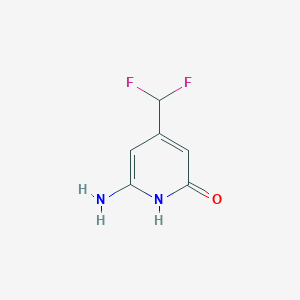
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)
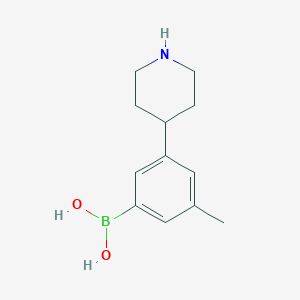
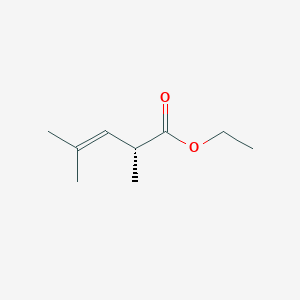
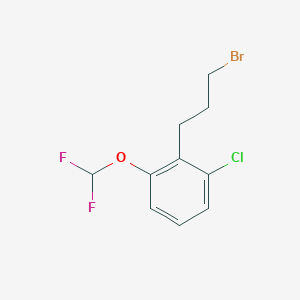
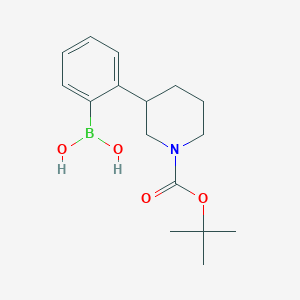
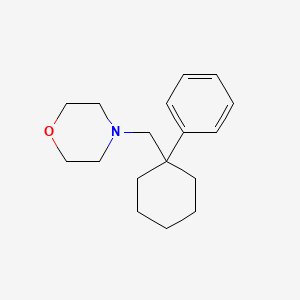
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
